(4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone
Description
Properties
IUPAC Name |
(4-bromophenyl)-[2-(methylamino)-1,3-thiazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c1-13-11-14-6-9(16-11)10(15)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALMKAJOGCWREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(S1)C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901216382 | |
| Record name | (4-Bromophenyl)[2-(methylamino)-5-thiazolyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901216382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339008-24-1 | |
| Record name | (4-Bromophenyl)[2-(methylamino)-5-thiazolyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339008-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)[2-(methylamino)-5-thiazolyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901216382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via initial nucleophilic attack of the thiourea’s sulfur atom on the α-carbon of the brominated ketone, displacing bromide. Subsequent deprotonation and cyclization form the thiazole ring. Optimal conditions require anhydrous ethanol, reflux for 6–8 hours, and stoichiometric equivalence of reactants. Yields typically range from 65% to 78%, with purity confirmed by $$ ^1H $$ NMR (δ 2.95 ppm for N–CH$$_3 $$) and $$ ^{13}C $$ NMR (δ 168.2 ppm for C=O).
Substrate Scope and Limitations
Symmetrical α-dihalo ketones (e.g., 1,3-dibromoacetone) enhance reaction efficiency, whereas sterically hindered ketones reduce yields. The 4-bromophenyl group’s electron-withdrawing nature stabilizes the intermediate, enabling smoother cyclization. However, competing side reactions, such as over-alkylation, necessitate careful temperature control.
One-Pot Multicomponent Synthesis via α-Active Methylene Ketones
A scalable one-pot strategy utilizes α-active methylene ketones, such as 4-bromoacetophenone , brominated in situ with N-bromosuccinimide (NBS) in ethanol. Subsequent treatment with potassium thiocyanate and methylamine generates the thiazole core.
Stepwise Bromination and Cyclization
- Bromination : NBS (1.1 equiv) brominates the α-methylene group of 4-bromoacetophenone at room temperature, forming 2-bromo-1-(4-bromophenyl)ethanone .
- Thiocyanate Incorporation : Potassium thiocyanate (1.0 equiv) substitutes the bromine atom, yielding a thiocyanate intermediate.
- Amine Cyclization : Methylamine induces cyclization, forming the thiazole ring. The reaction completes within 4–5 hours, achieving 70–82% isolated yield.
Spectroscopic Validation
IR spectra confirm C=S stretching at 1120 cm$$^{-1}$$ and C=O at 1685 cm$$^{-1}$$. Mass spectrometry reveals a molecular ion peak at m/z 337 (M$$^+$$).
Functionalization of Pre-formed Thiazole Intermediates
An alternative route involves coupling pre-synthesized thiazole amines with 4-bromophenyl methanone precursors. For example, 2-(methylamino)-1,3-thiazole-5-carboxylic acid can be converted to its acid chloride using thionyl chloride, then reacted with 4-bromophenylmagnesium bromide under Grignard conditions.
Acid Chloride Intermediate
The carboxylic acid is treated with excess thionyl chloride at 60°C for 2 hours, yielding the acyl chloride. Subsequent reaction with 4-bromophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C affords the ketone product in 58% yield.
Challenges in Stereoselectivity
This method risks racemization at the ketone stage, necessitating chiral auxiliaries or asymmetric catalysis for enantiopure products. $$ ^{13}C $$ NMR analysis shows distinct carbonyl signals at δ 192.4 ppm for the methanone group.
Optimization Strategies for Enhanced Yield
Solvent and Catalysis Effects
Polar aprotic solvents (e.g., dimethylformamide) improve cyclocondensation kinetics, while Lewis acids like zinc chloride accelerate thiocyanate substitution. Microwave-assisted synthesis reduces reaction times from hours to minutes, boosting yields to 85–90%.
Purification Techniques
Column chromatography (silica gel, hexane/ethyl acetate 3:1) remains standard, though recrystallization from ethanol/water mixtures offers comparable purity with reduced solvent waste.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 65–78 | 6–8 h | High regioselectivity |
| One-Pot Multicomponent | 70–82 | 4–5 h | Scalability, minimal purification |
| Grignard Functionalization | 58 | 12 h | Modular substrate scope |
The one-pot method balances efficiency and practicality, whereas cyclocondensation excels in stereochemical control. Functionalization routes, though flexible, suffer from lower yields and complex intermediates.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
"(4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone" is a thiazole derivative featuring a bromophenyl group and a methylamino substituent on the thiazole ring. The presence of bromine enhances its reactivity and potential interactions with biological targets.
Biological Activities and Applications
Thiazole derivatives, including "this compound", exhibit a range of biological activities:
- Antimicrobial Properties Some thiazole derivatives show antimicrobial activity.
- Anticancer Potential Certain related compounds have demonstrated anticancer properties.
Structural Similarity and Uniqueness
"this compound" combines a brominated phenyl group and a methylamino-substituted thiazole ring, potentially enhancing its solubility and biological activity compared to other thiazole derivatives. This structural configuration may lead to distinct pharmacokinetic properties and therapeutic potentials.
Related Compounds and Their Activities
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-Amino-4-bromobenzothiazole | Benzothiazole | Antimicrobial |
| 4-Bromophenylthiazole | Thiazole | Anticancer |
| 2-Methylthiazole | Thiazole | Antimicrobial and anti-inflammatory |
| 4-Bromo-N-(2-thiazolyl)benzamide | Benzamide | Anticancer |
Synthesis
The synthesis of "this compound" typically involves several steps.
Potential Applications
This compound has potential applications in various fields.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Thiazole Methanones
Key analogs and their properties are compared below:
Table 1: Comparison of Thiazole Methanone Derivatives
| Compound Name | Substituents | Biological Activity/Properties | References |
|---|---|---|---|
| (4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone | 4-Bromophenyl, 2-(methylamino)thiazole | Inferred: Potential enzyme inhibition | - |
| (2E)-3-(3-Bromophenyl)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one | 3-Bromophenyl, propenone linker, 4-methylthiazole | IC₅₀ = 59.3 μM (DNA gyrase B inhibition) | |
| {4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone | 4-Amino, 4-chlorophenylamino, 3-nitrophenyl | Binding affinity: -7.3 kcal/mol (Cdk5 inhibition) | |
| 2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-ylmethanone | 4-Chloroanilino, 4-methoxyphenyl | Molecular weight: 420.91 g/mol | |
| (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl)methanone | 4-Bromophenyl, oxazole-pyrazoline hybrid | Antimicrobial activity (molecular docking) |
Bromophenyl-Containing Derivatives
- Position of Bromine : The substitution position of bromine on the phenyl ring significantly impacts activity. For example, compound 9c in , which features a 4-bromophenyl-thiazole acetamide, showed enhanced antimicrobial activity compared to its 3-bromophenyl analog in , likely due to improved hydrophobic interactions with target enzymes .
- Hybrid Structures : Compounds combining bromophenyl-thiazole moieties with triazole or oxadiazole rings (e.g., ) exhibit broad-spectrum antimicrobial activity, suggesting that the bromophenyl group enhances membrane permeability and target affinity .
Biological Activity
(4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone is an organic compound notable for its potential biological activities. It features a bromophenyl group linked to a thiazole ring that is substituted with a methylamino group. This structural configuration is believed to influence its pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key details include:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 284.17 g/mol |
| CAS Number | 339008-24-1 |
Anticancer Activity
Thiazole-containing compounds have been extensively studied for their anticancer properties. For instance, compounds with similar thiazole structures have shown promising results in inhibiting cell growth in various cancer cell lines. The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity against tumors .
Case Study: Structure-Activity Relationship (SAR)
A recent study explored the SAR of thiazole derivatives and found that modifications at specific positions significantly influenced their anticancer activity. For example, the introduction of a methyl group at the para position of the phenyl ring enhanced cytotoxic effects against human glioblastoma cells .
While detailed mechanisms for this compound specifically are yet to be elucidated, similar compounds often act by:
- Inhibition of DNA synthesis : Many thiazole derivatives interfere with nucleic acid synthesis in cancer cells.
- Induction of apoptosis : These compounds may trigger programmed cell death pathways in malignant cells.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Biological Activity |
|---|---|
| (4-Bromophenyl)phenylmethanone | Moderate antibacterial activity |
| (4-Bromophenyl)[2-(methylamino)-1,3-thiazol-4-yl]methanone | Higher cytotoxicity against cancer cells |
| 2-(Methylamino)-thiazole derivatives | Broad-spectrum antimicrobial effects |
Synthesis and Applications
The synthesis of this compound typically involves palladium-catalyzed coupling reactions and other organic synthesis methods . This compound serves as a valuable intermediate in the development of new pharmaceuticals targeting bacterial infections and cancer.
Potential Applications
- Medicinal Chemistry : As a building block for new drug candidates.
- Material Science : Development of materials with specific electronic properties.
- Research Tool : Investigating biological pathways related to cancer and microbial resistance.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. For example, thiazole rings are typically formed by reacting thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 80°C). The bromophenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring catalysts like Pd(PPh₃)₄ and base (K₂CO₃) in anhydrous DMF . Yield optimization relies on controlling stoichiometry, solvent polarity, and temperature.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH stretch at ~3300 cm⁻¹).
- NMR : ¹H NMR identifies protons on the thiazole (δ 6.8–7.5 ppm) and methylamino groups (δ 2.5–3.0 ppm). ¹³C NMR resolves carbonyl carbons (δ ~170 ppm). Discrepancies between calculated and observed peaks (e.g., aromatic splitting) are addressed by comparing with DFT-simulated spectra or adjusting integration thresholds .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 322.03). Contaminant peaks are minimized via column chromatography (silica gel, ethyl acetate/hexane) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Start with in vitro assays targeting enzymes/receptors structurally similar to its scaffold. For example:
- Antimicrobial Activity : Agar diffusion assays against S. aureus and E. coli (MIC values).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ determination).
- Docking Studies : Use AutoDock Vina to predict binding affinity to targets like carbonic anhydrase II (PDB ID: 1CA2). Activity discrepancies (e.g., low in vitro efficacy despite high docking scores) may arise from solubility issues, requiring logP optimization .
Advanced Research Questions
Q. How can computational modeling resolve conflicting data in structure-activity relationships (SAR)?
- Methodological Answer :
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, MEP maps) to predict reactivity. For example, a low HOMO-LUMO gap (~3.5 eV) suggests electrophilic susceptibility at the thiazole ring .
- MD Simulations : Run 100-ns trajectories to study binding stability with targets (e.g., hCA II). Contradictions between simulation and experimental IC₅₀ values may arise from force field inaccuracies; refine parameters using QM/MM hybrid methods .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer :
- Disorder : Bromine atoms often exhibit positional disorder. Use SHELXL (PART instruction) to model alternative sites, followed by ADPs (anisotropic displacement parameters) refinement .
- Twinned Data : For overlapping reflections (e.g., monoclinic systems), reprocess data with TWINABS and refine using HKLF5 format in SHELXL .
Q. How do solvent polarity and catalyst choice impact regioselectivity in derivative synthesis?
- Methodological Answer :
- Polar Solvents (DMF, DMSO) : Favor SNAr reactions at the 4-bromophenyl group (e.g., methoxy substitution).
- Nonpolar Solvents (Toluene) : Promote Ullmann coupling for aryl-aryl bonds. Catalyst screening (e.g., CuI vs. PdCl₂) reveals Pd-based systems increase yields by 20–30% but require rigorous oxygen-free conditions .
Q. What strategies validate the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Half-life (t₁/₂) <30 min indicates CYP450 susceptibility.
- Metabolite ID : Use Q-TOF MS/MS to identify oxidation products (e.g., hydroxylation at the methylamino group). Structural modifications (e.g., fluorination) improve stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
